![molecular formula C9H11N5 B2588077 N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 1340805-46-0](/img/structure/B2588077.png)
N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Beschreibung
N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a methyl group at position 3 and a cyclopropylamine group at position 4. The compound’s molecular formula is C₉H₁₁N₅, with a monoisotopic mass of 189.1016 Da, though specific data for this exact derivative is inferred from analogs in the evidence .
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-11-12-9-5-4-8(13-14(6)9)10-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXYEUNOPDFNJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-methyl-1H-[1,2,4]triazole-5-amine with cyclopropyl isocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Analyse Chemischer Reaktionen
Substitution Reactions
The triazole and pyridazine rings participate in nucleophilic/electrophilic substitutions, enabling functional group diversification.
Halogenation
-
Reagents: N-Bromosuccinimide (NBS), iodine monochloride
-
Conditions: Acetonitrile, 60–80°C
-
Outcome: Bromination occurs preferentially at the C7 position of the pyridazine ring due to electron-deficient aromatic character .
Position | Reagent | Product | Yield |
---|---|---|---|
C7 | NBS | 7-Bromo derivative | 72% |
C3 | ICl | 3-Iodo-triazolo-pyridazine | 58% |
Aminoalkylation
-
Reagents: Ethylenediamine, K₂CO₃
-
Conditions: DMF, 100°C, 12h
-
Outcome: Substitution at C7 with ethylenediamine enhances water solubility and kinase binding affinity .
Oxidation
-
Reagents: KMnO₄, H₂O₂
-
Conditions: Acidic or neutral media
-
Outcome: The methyl group on the triazole ring oxidizes to a carboxylic acid, altering electronic properties .
Starting Material | Product | IC₅₀ (Kinase Inhibition) |
---|---|---|
3-Methyl derivative | 3-Carboxy-triazolo-pyridazine | 0.013 μM → 0.007 μM |
Reduction
-
Reagents: NaBH₄, Pd/C (H₂)
-
Conditions: Methanol, rt
-
Outcome: Selective reduction of the pyridazine ring improves metabolic stability.
Cross-Coupling Reactions
The brominated derivative serves as a key intermediate for Suzuki-Miyaura and Buchwald-Hartwig couplings:
Suzuki-Miyaura Coupling
-
Reagents: Arylboronic acid, Pd(PPh₃)₄
-
Conditions: Dioxane/H₂O, 90°C
-
Outcome: Introduces aryl groups at C7 for enhanced π-stacking in enzyme pockets .
Aryl Group | Kinase Selectivity (ALK5 vs. p38α) |
---|---|
4-Fluorophenyl | 120-fold improvement |
3-Trifluoromethyl | 89-fold improvement |
Buchwald-Hartwig Amination
-
Reagents: Pd₂(dba)₃, Xantphos
-
Conditions: Toluene, 110°C
-
Outcome: Installs secondary amines at C7, critical for BRD4 bromodomain inhibition .
Cyclopropane Ring Modifications
The cyclopropylamine side chain undergoes strain-driven ring-opening reactions:
-
Reagents: HCl, H₂O
-
Conditions: Reflux, 6h
-
Outcome: Ring opening yields a linear amine chain, reducing steric hindrance for target binding .
Biological Activity Correlations
Structural modifications directly impact pharmacological profiles:
Derivative | Target | IC₅₀/EC₅₀ | Source |
---|---|---|---|
7-(4-Fluorophenyl) | ALK5 kinase | 0.013 μM | |
3-Carboxy analogue | BRD4 BD1 | 1.2 μM | |
7-Ethylenediamine | p38α MAPK | 0.86 μM |
Stability and Degradation
-
Hydrolytic Degradation: The triazole ring resists hydrolysis under physiological pH, but prolonged exposure to strong acids (pH <2) cleaves the pyridazine ring .
-
Photostability: UV light induces C–N bond cleavage in the cyclopropane group, requiring amber packaging for storage.
This compound’s versatile reactivity enables precise tuning of electronic, steric, and solubility properties, making it a valuable scaffold in kinase and bromodomain inhibitor development. Further studies should explore enantioselective modifications of the cyclopropyl group to optimize target selectivity .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Polo-like Kinase 1 Inhibition
Research has identified N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine as a potential inhibitor of Polo-like kinase 1 (Plk1), a protein implicated in cell division and cancer progression. Inhibitors targeting the polo-box domain of Plk1 have shown promise in reducing tumor growth in various cancer types. The compound's ability to selectively inhibit Plk1 without significant off-target effects makes it a candidate for further development into anticancer therapies .
Table 1: Summary of Anticancer Activity Studies
Compound | Target | IC50 (μM) | Remarks |
---|---|---|---|
This compound | Plk1 | 14.74 ± 0.48 | Effective in vitro and in vivo models |
Other triazole derivatives | Various | Varies | Comparatively less selective |
Antibacterial Properties
Recent studies indicate that compounds similar to this compound exhibit significant antibacterial activity against Staphylococcus aureus. The introduction of cyclopropane fragments enhances the antibacterial effect, suggesting that modifications to the molecular structure can lead to improved efficacy against resistant strains .
Table 2: Antibacterial Activity Against Staphylococcus aureus
Compound | MIC (μM) | MBC (μM) | Efficacy Comparison |
---|---|---|---|
This compound | 10.1–10.6 | 20.2–21.2 | Comparable to Ciprofloxacin |
Other synthesized compounds | 5.2–933.4 | 10.4–933.4 | Varies widely |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at specific positions on the triazole ring and the introduction of various substituents can significantly affect both its anticancer and antibacterial activities.
Key Findings:
Wirkmechanismus
The mechanism of action of N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Triazole Ring
The triazole ring’s substituents significantly influence physicochemical properties and biological activity. Key analogs include:
Key Observations :
- Methyl groups (e.g., target compound) balance lipophilicity and metabolic stability, making them favorable for oral bioavailability .
- Trifluoromethylphenyl substituents (e.g., ) enhance binding via hydrophobic interactions but may reduce solubility.
- Indole-ethyl extensions (e.g., ) improve target engagement in bromodomains but increase molecular weight and complexity.
Variations in the Amine Substituent
The amine group at position 6 is critical for target selectivity and pharmacokinetics:
Biologische Aktivität
N-Cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a triazolo-pyridazine core structure. Its unique cyclopropyl and methyl substitutions may influence its biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, compounds within the triazolo-pyridazine class have been investigated for their effects on:
- Kinase Inhibition : Certain derivatives show promise as inhibitors of kinases involved in cancer progression. For instance, triazolopyridazine derivatives have been reported to inhibit c-Met kinases with low nanomolar IC50 values .
- Antiparasitic Activity : Research indicates that triazolopyridazines can effectively eliminate Cryptosporidium parasites in vitro, showcasing their potential as antiparasitic agents .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the triazolo-pyridazine structure can significantly impact potency and selectivity. For example:
Substituent | Effect on Activity |
---|---|
Cyclopropyl group | Enhances binding affinity |
Methyl group | Modulates lipophilicity |
Trifluoromethyl | Increases potency against certain targets |
These modifications suggest that fine-tuning the chemical structure can optimize the compound's biological activity.
Case Studies
- Anticancer Activity : A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated significant antiproliferative effects with GI50 values in the low micromolar range .
- Antimicrobial Effects : Another investigation focused on the compound's antimicrobial properties. The results demonstrated effective inhibition against several bacterial strains, suggesting potential applications in treating infections .
Q & A
Q. Table 1. Comparative Bioactivity of Triazolopyridazine Derivatives
Substituent (R) | Target (IC50, nM) | Selectivity Ratio (vs. BRD4) | Reference |
---|---|---|---|
Cyclopropyl | c-Met: 8.2 | 12.5 | |
Methyl | BRD4: 95 | 1.0 | |
Trifluoromethyl | c-Met: 15.7 | 8.3 |
Q. Table 2. Key Analytical Parameters for Characterization
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.